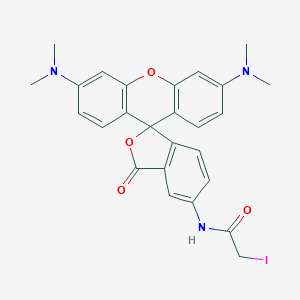
5(6)-Iodoacetamidotetramethylrhodamine
描述
Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine
The study titled "Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative" provides a comprehensive spectroscopic analysis of 5-iodoacetamidotetramethylrhodamine (5-IATR) and its derivative in various solvents . The research confirms the monomeric nature and purity of these compounds through absorption and fluorescence spectroscopy, alongside mass spectrometry. The probes were found to exist solely in their open form in polar solvents, allowing for the calculation of their natural lifetime and Förster distance. Fluorescence lifetimes were determined, and the homogeneity of probe distribution was assessed in polymer films using confocal microscopy and polarized fluorescence experiments. The study also investigated the orientation of the rhodamines in stretched polyvinyl alcohol films, revealing a strong environmental dependence of their optical properties, including the angle between absorption and emission dipole moments .
Synthesis Analysis of 5(6)-Iodoacetamidotetramethylrhodamine
The paper "Synthesis and characterisation of pure isomers of iodoacetamidotetramethylrhodamine" outlines the synthesis process of 5-IATR and its isomers . The synthesis began with the preparation of isomeric benzoylnitrobenzoate esters, followed by separation, structural assignment through NOE difference spectroscopy, and subsequent chemical reactions to produce the acetamido acids. These were then condensed with 3-(dimethylamino)phenol to yield acetamidorhodamines, which were finally converted into the pure 5- and 6-(iodoacetamido)tetramethylrhodamines. The study also provided a detailed examination of the visible spectroscopic properties and determined accurate extinction coefficients for these compounds .
Molecular Structure Analysis
The molecular structure of 5-IATR was elucidated using NOE difference spectroscopy as part of the synthesis process . This technique allowed for the assignment of structures to the isomeric compounds produced during the synthesis. The structural analysis is crucial for understanding the behavior of these molecules in various environments and their interaction with other molecules, which is essential for their application as fluorescent probes .
Chemical Reactions Analysis
The synthesis of 5-IATR involves a series of chemical reactions, including condensation, esterification, reduction of nitro groups, acetylation, ester hydrolysis, and final condensation with 3-(dimethylamino)phenol . These reactions were carefully controlled to produce the desired isomers with high purity, which is vital for their subsequent use in spectroscopic studies and applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-IATR were analyzed through various spectroscopic methods. The probes' behavior in different solvents was studied, revealing that they are present only in their open form in polar solvents . The study also determined the fluorescence lifetimes and investigated the probes' distribution homogeneity in polymer films. The environmental dependence of the optical properties, such as the difference angle between the absorption and emission dipole moments, was a particularly intriguing finding, suggesting potential applications in environments where these properties can be exploited .
科学研究应用
Subheading Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine
5(6)-Iodoacetamidotetramethylrhodamine has been extensively characterized spectroscopically. Zandvoort et al. (1999) conducted a thorough investigation into its spectroscopic properties, examining the probe in various solvents such as ethanol, water, and glycerol. The study used techniques like absorption and fluorescence spectroscopy, confocal microscopy, and polarized fluorescence experiments to establish the monomeric character and purity of the compound. A significant finding was the strong environmental dependence of its optical properties, particularly the difference angle between the absorption and emission dipole moment, which provides valuable insights for future research applications (Zandvoort et al., 1999).
Protein Interaction and Modification
Subheading Interaction with Muscle Fiber Proteins
The interaction of 5(6)-Iodoacetamidotetramethylrhodamine with muscle fiber proteins, specifically the myosin heavy chain, has been studied. Ajtai et al. (1992) discovered that different isomers of the compound modify the myosin heavy chain at distinct rates, influencing K(+)-EDTA- and Ca(2+)-activated ATPases differently. This research revealed the compound's stereospecificity for the myosin heavy chain, highlighting its potential for investigating muscle fiber protein structures and their interactions with other molecules (Ajtai et al., 1992).
Fluorescence Polarization and Orientation Studies
Subheading Orientation Studies in Skeletal Muscle Fibers
Sabido-David et al. (1998) utilized 5(6)-Iodoacetamidotetramethylrhodamine for steady-state fluorescence polarization studies in single skeletal muscle fibers. This research offers detailed insights into the orientation of myosin regulatory light chains, providing a deep understanding of muscle contraction and relaxation mechanisms at the molecular level. The study emphasized the distinct orientations of the 5- and 6-isomers and their changes during the rigor-to-relaxed transition, making it a significant contribution to the field of muscle physiology (Sabido-David et al., 1998).
Dye-Protein Complex Conformation
Subheading Conformation of Dye-Protein Complexes
The conformation of 5(6)-Iodoacetamidotetramethylrhodamine when bound to protein structures was explored by Ajtai and Burghardt (1995). Their research focused on how this compound, when bound as a dimer to the reactive sulfhydryl of myosin subfragment 1, changes in conformation and how these changes impact the dye-protein complex's spectroscopic signals. This detailed investigation offers valuable insights into the dye-protein interactions and their implications for understanding the protein's structural and functional aspects (Ajtai & Burghardt, 1995).
安全和危害
This would cover any known hazards associated with the compound, including toxicity, flammability, and environmental impact, as well as appropriate safety precautions for handling and disposal.
未来方向
This would discuss potential areas for future research involving the compound, such as new synthetic methods, applications, or investigations into its properties or effects.
For a specific compound like “5(6)-Iodoacetamidotetramethylrhodamine”, you may need to consult specialized databases or literature. If you have access to a university library, they may be able to help you find more specific information. Alternatively, you could reach out to researchers who specialize in this area. Please note that this is a general guide and the specifics may vary depending on the nature of the compound. I hope this helps! If you have any other questions, feel free to ask.
属性
IUPAC Name |
N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCSKZMSUJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436508 | |
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5(6)-Iodoacetamidotetramethylrhodamine | |
CAS RN |
136538-85-7 | |
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5(6)-Iodoacetamidotetramethylrhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



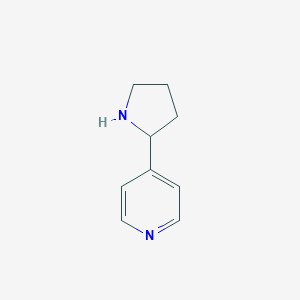
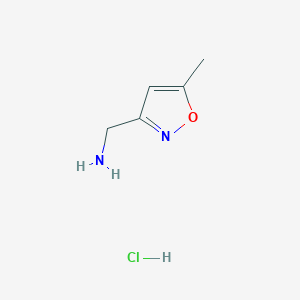
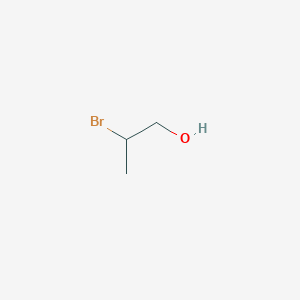
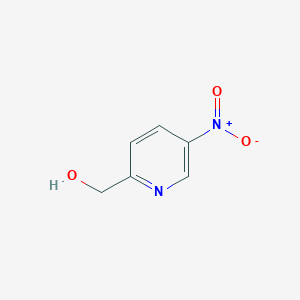
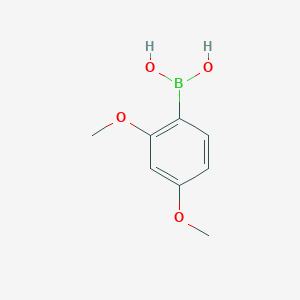
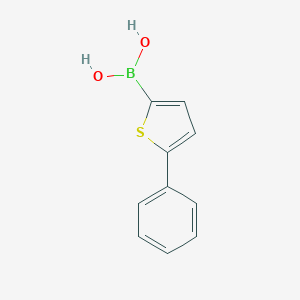

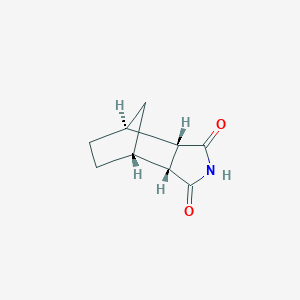
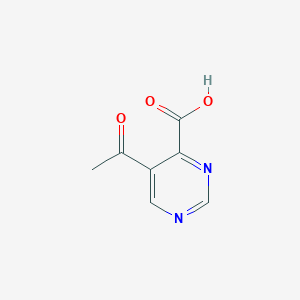
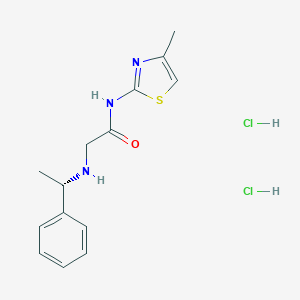
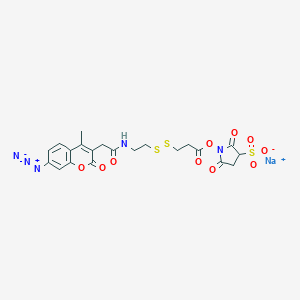
![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

